molecular formula C20H29ClN2O3 B4658833 3-[4-[2-Chloro-4-(2-methylbutan-2-yl)phenoxy]butyl]-5,5-dimethylimidazolidine-2,4-dione

3-[4-[2-Chloro-4-(2-methylbutan-2-yl)phenoxy]butyl]-5,5-dimethylimidazolidine-2,4-dione

Cat. No.: B4658833
M. Wt: 380.9 g/mol
InChI Key: NTGPIDZHGRSUQA-UHFFFAOYSA-N
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Description

3-[4-[2-Chloro-4-(2-methylbutan-2-yl)phenoxy]butyl]-5,5-dimethylimidazolidine-2,4-dione is a complex organic compound that features a combination of aromatic and heterocyclic structures

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[4-[2-Chloro-4-(2-methylbutan-2-yl)phenoxy]butyl]-5,5-dimethylimidazolidine-2,4-dione typically involves multiple steps, starting with the preparation of the phenoxy intermediate. This intermediate is then reacted with a chlorinated butyl chain under controlled conditions to form the desired product. Common reagents used in these reactions include chlorinating agents and base catalysts to facilitate the formation of the imidazolidine ring.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are meticulously controlled to ensure high yield and purity. The use of automated systems for monitoring temperature, pressure, and reactant concentrations is crucial for optimizing the production process.

Chemical Reactions Analysis

Types of Reactions

3-[4-[2-Chloro-4-(2-methylbutan-2-yl)phenoxy]butyl]-5,5-dimethylimidazolidine-2,4-dione can undergo various chemical reactions, including:

    Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions may involve the addition of hydrogen or the removal of oxygen, commonly using reducing agents like lithium aluminum hydride.

    Substitution: This compound can participate in nucleophilic substitution reactions where a nucleophile replaces a leaving group, often facilitated by catalysts or specific reaction conditions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Catalysts: Palladium on carbon, platinum catalysts.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce dechlorinated or hydrogenated products.

Scientific Research Applications

3-[4-[2-Chloro-4-(2-methylbutan-2-yl)phenoxy]butyl]-5,5-dimethylimidazolidine-2,4-dione has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism by which 3-[4-[2-Chloro-4-(2-methylbutan-2-yl)phenoxy]butyl]-5,5-dimethylimidazolidine-2,4-dione exerts its effects involves interaction with specific molecular targets. These targets may include enzymes or receptors that play a role in various biochemical pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to the desired biological or chemical effects.

Comparison with Similar Compounds

Similar Compounds

    3-chloro-4-[4-(2-methylbutan-2-yl)phenoxy]aniline: Shares a similar phenoxy structure but differs in the functional groups attached.

    3-[2,4-bis(2-methylbutan-2-yl)phenoxy]benzene-1,2-dicarbonitrile: Another compound with a phenoxy group but with different substituents.

Uniqueness

3-[4-[2-Chloro-4-(2-methylbutan-2-yl)phenoxy]butyl]-5,5-dimethylimidazolidine-2,4-dione is unique due to its specific combination of aromatic and heterocyclic structures, which confer distinct chemical and biological properties

Properties

IUPAC Name

3-[4-[2-chloro-4-(2-methylbutan-2-yl)phenoxy]butyl]-5,5-dimethylimidazolidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H29ClN2O3/c1-6-19(2,3)14-9-10-16(15(21)13-14)26-12-8-7-11-23-17(24)20(4,5)22-18(23)25/h9-10,13H,6-8,11-12H2,1-5H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NTGPIDZHGRSUQA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)(C)C1=CC(=C(C=C1)OCCCCN2C(=O)C(NC2=O)(C)C)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H29ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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3-[4-[2-Chloro-4-(2-methylbutan-2-yl)phenoxy]butyl]-5,5-dimethylimidazolidine-2,4-dione
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3-[4-[2-Chloro-4-(2-methylbutan-2-yl)phenoxy]butyl]-5,5-dimethylimidazolidine-2,4-dione
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3-[4-[2-Chloro-4-(2-methylbutan-2-yl)phenoxy]butyl]-5,5-dimethylimidazolidine-2,4-dione
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3-[4-[2-Chloro-4-(2-methylbutan-2-yl)phenoxy]butyl]-5,5-dimethylimidazolidine-2,4-dione
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3-[4-[2-Chloro-4-(2-methylbutan-2-yl)phenoxy]butyl]-5,5-dimethylimidazolidine-2,4-dione
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3-[4-[2-Chloro-4-(2-methylbutan-2-yl)phenoxy]butyl]-5,5-dimethylimidazolidine-2,4-dione

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